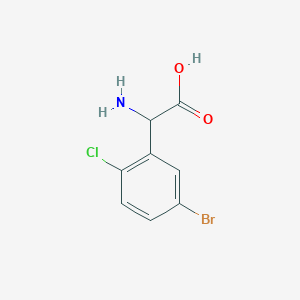

2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hcl

Descripción

This compound is a halogenated aromatic α-amino acid derivative with a phenyl ring substituted at positions 2 (chlorine) and 5 (bromine). The presence of electronegative halogens and the rigid phenyl backbone influence its physicochemical properties, such as solubility, stability, and biological interactions.

Propiedades

Fórmula molecular |

C8H7BrClNO2 |

|---|---|

Peso molecular |

264.50 g/mol |

Nombre IUPAC |

2-amino-2-(5-bromo-2-chlorophenyl)acetic acid |

InChI |

InChI=1S/C8H7BrClNO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

Clave InChI |

TZDUFRKVSULBGC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Br)C(C(=O)O)N)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride typically involves the bromination and chlorination of phenylacetic acid derivatives, followed by amination. The reaction conditions often require the use of strong acids like hydrochloric acid and controlled temperatures to ensure the selective introduction of bromine and chlorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is often purified through recrystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromo and chloro substituents can be reduced to form dehalogenated products.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and various substituted amides or esters, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and chloro groups allows it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Structural Analogues: Substituent Variations

The table below summarizes key structural analogs, highlighting substituent differences and their implications:

Impact of Halogen Substituents

- Bromine vs. Chlorine : Bromine's larger atomic radius (compared to Cl) may enhance van der Waals interactions in protein binding pockets. For example, in collagenase inhibitors, chlorine substituents at positions 2 and 4 or 2 and 6 (as in ) showed similar IC₅₀ values (~nM range), but bromine's bulkiness in the target compound could further modulate selectivity .

- Fluorine Substitution : The 2-fluoro analog (CAS 1040198-59-1) demonstrates how fluorine's electronegativity and small size can optimize hydrogen-bonding distances (e.g., 1.961 Å in collagenase interactions vs. 2.202 Å for Cl-substituted analogs) .

Functional Group Effects

- Hydroxyl vs. Conversely, the methoxy group in 500696-01-5 balances lipophilicity and metabolic stability .

- Naphthyl vs. Phenyl : Naphthyl-substituted analogs (e.g., CAS 649554-52-9) exhibit higher molecular weights and extended aromatic systems, which may enhance binding to hydrophobic pockets but reduce solubility .

Actividad Biológica

2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride, a compound with notable structural complexity, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action and interactions with biological targets.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

- Molecular Formula : CHBrClNO

- Molecular Weight : 264.50 g/mol

- Functional Groups : Amino group, bromo atom, chloro atom attached to a phenylacetic acid backbone.

This unique combination of substituents enhances its reactivity and biological properties, making it a valuable candidate for various applications in drug development.

Antimicrobial Activity

Research indicates that 2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Different Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The results suggest a structure-dependent activity where the presence of bromine and chlorine substituents plays a crucial role in enhancing cytotoxic effects.

Table 2: Anticancer Activity on Selected Cell Lines

| Cell Line | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| A549 | 25 | 45 |

| Caco-2 | 15 | 60 |

The mechanism through which 2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride exerts its biological effects involves interaction with specific molecular targets. The presence of halogen substituents (bromo and chloro) influences the compound’s binding affinity to these targets, modulating various biochemical pathways.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at specific phases, further contributing to its anticancer efficacy.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of phenylacetic acids, including the target compound. Results indicated significant inhibition of tumor growth in xenograft models when administered at doses correlating with in vitro IC50 values .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against resistant strains of bacteria, demonstrating that the compound could serve as a lead structure for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.